Product packaging for Cyclohexylmethyl-thiourea(Cat. No.:CAS No. 66892-28-2)

Cyclohexylmethyl-thiourea

Cat. No.: B1610020
CAS No.: 66892-28-2
M. Wt: 172.29 g/mol
InChI Key: GZZUQNWMRFWSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexylmethyl-thiourea is an organosulfur compound with the molecular formula C8H16N2S and a molecular weight of 172.29 g/mol . This reagent belongs to the versatile class of thiourea derivatives, which are recognized in scientific literature for their significant potential in various biomedical and environmental research applications . Researchers value thiourea derivatives for their ability to form stable complexes and participate in hydrogen bonding, making them useful in diverse experimental settings . In biochemical research, structurally related thiourea derivatives have demonstrated notable activity as cholinesterase inhibitors. Specifically, certain compounds exhibit anti-acetylcholinesterase (AChE) and anti-butyrylcholinesterase (BChE) activity . The synchronous inhibition of these enzymes is a valuable approach in neuroscience research, particularly in studies related to neurodegenerative conditions . This makes this compound a compound of interest for developing novel biochemical probes. Another prominent application of this compound class is in environmental chemistry, where it serves as a sensing probe for detecting toxic heavy metals. Thiourea derivatives can be employed in spectrofluorimetric techniques for the determination of mercury (Hg²⁺) and other cations in aqueous media . Their fluorescence properties enable the development of highly sensitive detection systems for environmental monitoring . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Proper safety data sheet (SDS) should be consulted before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2S B1610020 Cyclohexylmethyl-thiourea CAS No. 66892-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylmethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZUQNWMRFWSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474023
Record name Cyclohexylmethyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-28-2
Record name Thiourea, N-(cyclohexylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66892-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylmethyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Cyclohexylmethyl Thiourea and Its Derivatives

Foundational Synthetic Routes to the Cyclohexylmethyl-thiourea Core

The construction of the this compound scaffold can be achieved through several established synthetic methodologies, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.

Isothiocyanate-Amine Condensation Reactions

The most conventional and widely employed method for the synthesis of N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. For the preparation of this compound, this can be achieved by two principal pathways: the reaction of cyclohexylmethylamine with a suitable isothiocyanate or the reaction of cyclohexylmethyl isothiocyanate with an amine.

The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, followed by proton transfer to yield the thiourea (B124793) product. This reaction is typically carried out in a suitable organic solvent, such as dichloromethane or acetonitrile, at room temperature or with gentle heating.

Table 1: Examples of Isothiocyanate-Amine Condensation for Thiourea Synthesis This table presents generalized examples of the isothiocyanate-amine condensation reaction applicable to the synthesis of this compound derivatives.

Amine ReactantIsothiocyanate ReactantProduct
CyclohexylmethanaminePhenyl isothiocyanateN-(cyclohexylmethyl)-N'-phenylthiourea
AmmoniaCyclohexylmethyl isothiocyanateThis compound
AnilineCyclohexylmethyl isothiocyanateN-phenyl-N'-(cyclohexylmethyl)thiourea

The synthesis of the requisite cyclohexylmethyl isothiocyanate can be accomplished from cyclohexylmethanamine through various methods, including the use of thiophosgene or by the reaction with carbon disulfide in the presence of a desulfurating agent. wikipedia.org

Multicomponent Reaction Strategies for Thiourea Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. A notable MCR for thiourea synthesis involves the reaction of an isocyanide, an amine, and elemental sulfur.

In the context of this compound, cyclohexyl isocyanide could be reacted with an amine and elemental sulfur. Alternatively, an isocyanide, cyclohexylmethanamine, and sulfur could be employed. These reactions often proceed under mild conditions and can be facilitated by a catalyst. Mechanochemical synthesis, a solvent-free technique using ball milling, has also been demonstrated to be effective for the rapid and quantitative synthesis of thioureas via amine-isothiocyanate coupling. nih.gov

Atom-Economical and Sustainable Synthetic Approaches

In line with the principles of green chemistry, several sustainable methods for thiourea synthesis have been developed that avoid the use of toxic reagents and solvents. One such approach involves the reaction of amines with carbon disulfide in an aqueous medium. organic-chemistry.org This method proceeds through the formation of a dithiocarbamate intermediate, which then reacts with another amine to yield the thiourea. This protocol is particularly effective for aliphatic primary amines like cyclohexylmethanamine.

Another sustainable approach is the use of water as a solvent for the reaction between amines and phenyl chlorothionoformate, which proceeds in a two-step manner to afford unsymmetrical N,N'-disubstituted thioureas in high yields. mdpi.com These aqueous methods offer advantages such as simplified work-up procedures and reduced environmental impact.

Advanced Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be introduced to modulate its physicochemical and biological properties. These derivatizations can be targeted at the nitrogen or sulfur atoms of the thiourea moiety or at the cyclohexyl ring.

N-Substituted and S-Substituted Alkylation/Arylation of Thiourea Derivatives

The nitrogen and sulfur atoms of the thiourea group are nucleophilic and can undergo alkylation and arylation reactions.

N-Alkylation/Arylation: The secondary amine groups in a disubstituted thiourea can be further substituted. N-arylation of ureas has been achieved using aryl boronic acids with a copper catalyst, a method that could potentially be adapted for thioureas. researchgate.net Direct N-arylation of N-aryl amides has also been reported using a palladium-catalyzed cross-coupling reaction. d-nb.info

S-Alkylation/Arylation: The sulfur atom of the thiourea can be readily alkylated with alkyl halides to form S-alkyl-isothioureas, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net S-acylation can also be achieved using acid chlorides. researchgate.net Furthermore, copper-catalyzed S-arylation of arylthioureas with aryl iodides provides a direct route to S-aryl-isothioureas. organic-chemistry.orgorganic-chemistry.org

Table 2: General Strategies for Alkylation/Arylation of a Thiourea Core This table outlines general methodologies that could be applied to the functionalization of this compound.

Reaction TypeReagents and ConditionsProduct Type
N-ArylationAryl boronic acid, Cu(acac)₂, baseN,N'-diaryl-N-alkylthiourea
S-AlkylationAlkyl halide, baseS-alkyl-isothiourea
S-ArylationAryl iodide, CuI, K₂CO₃, DMSOS-aryl-isothiourea
S-AcylationAcid chloride, acetonitrileS-acyl-isothiourea

Strategic Modification of the Cyclohexyl Ring

The cyclohexyl ring of this compound offers another site for structural modification, which can significantly influence the molecule's properties. While direct functionalization of the cyclohexyl ring in this specific compound is not widely reported, general strategies for C-H functionalization of cycloalkanes can be considered.

Recent advances in catalysis have enabled the direct, site-selective C-H functionalization of saturated carbocycles. For instance, palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids has been demonstrated. nih.gov Such methods, in principle, could be adapted to introduce aryl groups onto the cyclohexyl ring of a suitably functionalized this compound precursor. The strategic introduction of substituents on the cyclohexyl ring can impact the molecule's conformation and its interactions with biological targets.

Incorporation of this compound into Complex Heterocyclic Frameworks (e.g., Pyrimidines, Pyrazoles)

The thiourea moiety, particularly when substituted with lipophilic groups like cyclohexylmethyl, serves as a versatile building block in heterocyclic chemistry. Its incorporation into frameworks such as pyrimidines and pyrazoles often proceeds through well-established cyclocondensation reactions, where the thiourea derivative provides the N-C-N or N-C-S backbone.

Pyrimidines: The synthesis of pyrimidine derivatives often involves the condensation of a thiourea compound with a 1,3-dicarbonyl compound or its equivalent. For instance, novel diaryl pyrimidine-linked acyl thiourea derivatives have been synthesized through a multistep process. This process begins with the formation of 2-amino-4,6-disubstituted pyrimidines from chalcones and guanidine hydrochloride. Separately, carboxylic acids are converted into acyl isothiocyanates. The final step involves the nucleophilic addition of the amino pyrimidines to the acyl isothiocyanates to yield the target molecules nih.gov. This general strategy allows for the integration of various substituted thioureas, including those with cyclohexyl groups, into a pyrimidine core. The construction of the pyrimidine ring is highly versatile and can be achieved by reacting N-C-N fragments like urea or thiourea with a three-carbon fragment bu.edu.eg.

Pyrazoles: The synthesis of pyrazole acyl thiourea derivatives has also been successfully demonstrated. A common route involves creating a pyrazole-4-carbonyl chloride intermediate, which is then reacted with ammonium thiocyanate to produce a pyrazole-4-carbonyl isothiocyanate. This reactive intermediate can then be treated with various amines, such as those containing a cyclohexylmethyl group, to form the final N-(pyrazole-4-carbonyl)-N'-(cyclohexylmethyl)thiourea derivatives researchgate.netmdpi.com. This modular approach allows for the systematic combination of diverse pyrazole cores and substituted amines, facilitating the creation of libraries of compounds for further investigation mdpi.com. The combination of the thiourea and pyrazole structures is a key strategy in the design of new, active compounds mdpi.com.

The following table summarizes representative synthetic approaches for incorporating thiourea moieties into heterocyclic frameworks.

HeterocycleStarting MaterialsKey IntermediatesFinal ReactionRef.
Pyrimidine Chalcones, Guanidine hydrochloride, Carboxylic acids2-amino-4,6-disubstituted pyrimidines, Acyl isothiocyanatesNucleophilic addition nih.gov
Pyrazole Monomethylhydrazine, Ethyl acetoacetate, Fluorinated aromatic amines5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chlorideReaction with pyrazole-4-carbonyl isothiocyanate researchgate.netmdpi.com

Enantioselective Synthesis and Chiral Induction in this compound Architectures

Chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis, primarily functioning as hydrogen-bond donors to activate electrophiles and control the stereochemical outcome of reactions. The cyclohexyl group, often as part of a chiral diamine backbone like trans-1,2-diaminocyclohexane (DACH), plays a crucial role in creating a well-defined chiral environment.

Thiourea-based catalysts effectively promote reactions by forming hydrogen bonds with substrates, a mode of activation analogous to enzymatic pathways nih.gov. Bifunctional catalysts, which combine a thiourea moiety with a Brønsted basic amine group, are particularly effective. In these systems, the thiourea activates the electrophile while the amine group activates the nucleophile, leading to highly organized, stereoselective transition states nih.govnih.gov.

These catalysts have been successfully applied in a variety of transformations:

Cyanosilylation of Ketones: A bifunctional thiourea-amine derivative demonstrated high efficiency and enantioselectivity (up to 97% ee) in the cyanosilylation of a broad range of ketones nih.gov.

Aza-Diels-Alder Reactions: Primary amine-thioureas have been used to catalyze enantioselective aza-Diels-Alder reactions, producing cyclohexanone derivatives with excellent yields and enantiomeric excesses (up to 99% ee) beilstein-journals.org.

Michael Additions: The asymmetric desymmetrization of 4,4-disubstituted cyclohexadienones via Michael addition of malonates is another application, yielding trisubstituted cyclohexanones with high stereocontrol beilstein-journals.org.

Cationic Polycyclizations: Thiourea catalysts bearing large, polarizable aromatic groups have been shown to promote enantioselective cationic polycyclizations, where stabilizing cation-pi interactions are key to achieving high enantioselectivity nih.govresearchgate.net.

The table below presents examples of reactions catalyzed by chiral thiourea derivatives, highlighting the achieved stereoselectivities.

Reaction TypeCatalyst TypeSubstratesEnantiomeric Excess (ee)Ref.
Cyanosilylation of KetonesBifunctional Thiourea-AmineVarious KetonesUp to 97% nih.gov
Aza-Diels-AlderPrimary Amine-ThioureaEnones, DihydroisoquinolinesUp to 99% beilstein-journals.org
Michael AdditionPrimary Amine-ThioureaCyclohexadienones, MalonatesUp to 98% beilstein-journals.org
[2+2] PhotocycloadditionDiaminocyclohexane-derived BisthioureaDihydropyridone-5-carboxylatesSignificant asymmetric induction nih.gov

Industrial and Scalable Synthesis Considerations for Research Applications

For this compound and its derivatives to be widely used in research, scalable and efficient synthetic methods are essential. The most common and direct method for preparing N,N'-disubstituted thioureas is the reaction of an amine with an appropriate isothiocyanate nih.govorgsyn.org. In the case of this compound, this would involve reacting cyclohexanemethylamine with an isothiocyanate or reacting cyclohexylmethyl isothiocyanate with ammonia or an amine.

Several factors are crucial for adapting such syntheses for larger scales:

Atom Economy and Reagent Toxicity: The reaction of amines and isothiocyanates is generally high in atom economy nih.gov. However, traditional syntheses of isothiocyanates often use toxic reagents like thiophosgene or carbon disulfide researchgate.net. Greener alternatives are therefore desirable.

Catalysis and Reaction Conditions: The development of mild and environmentally friendly conditions is a key goal. A patented method for producing N,N'-dicyclohexylthiourea utilizes the inexpensive and recyclable catalyst PEG-400 in water, with reactions proceeding at reflux under normal pressure. This approach avoids harsh solvents and simplifies product isolation, making it suitable for industrial production google.com.

Continuous-Flow Synthesis: Modern process chemistry increasingly employs continuous-flow systems to improve safety, efficiency, and scalability. A multicomponent continuous-flow synthesis of thioureas has been developed using isocyanides, amines, and sulfur in an aqueous polysulfide solution. This method allows for the use of sulfur under homogeneous conditions and simplifies product isolation to simple filtration, making it a sustainable alternative to batch processes researchgate.net.

Alternative Starting Materials: An industrial process for synthesizing thiourea itself starts from urea, which undergoes high-temperature calcining in the presence of metal oxides to form a cyanogen ammonium salt, followed by reaction with H₂S. This method is designed for large-scale production and utilizes readily available raw materials google.com. While not directly applicable to substituted thioureas, it highlights the chemical engineering principles involved in large-scale production.

The table below outlines key considerations for the scalable synthesis of cyclohexyl-substituted thioureas.

ParameterTraditional MethodScalable/Industrial ApproachAdvantages of Scalable Approach
Starting Materials Amine + Isothiocyanate (from thiophosgene)Amine + Isothiocyanate; Urea + H₂S (for parent thiourea)Avoids highly toxic reagents, uses cheaper feedstocks researchgate.netgoogle.com.
Solvent/Catalyst Organic SolventsWater with PEG-400 catalyst"Green" chemistry, catalyst recycling, simple work-up google.com.
Process Type Batch ProcessingContinuous-Flow SynthesisImproved safety, better heat/mass transfer, easier automation researchgate.net.
Work-up Chromatographic PurificationFiltration/CrystallizationReduced solvent waste, lower cost, higher throughput researchgate.netgoogle.com.

Advanced Spectroscopic and Structural Elucidation Techniques for Cyclohexylmethyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

In the ¹H NMR spectrum of Cyclohexylmethyl-thiourea, each unique proton environment generates a distinct signal. The spectrum is characterized by signals corresponding to the cyclohexyl ring protons, the methylene (B1212753) bridge protons, and the protons of the thiourea (B124793) functional group. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons of the cyclohexyl ring typically appear as a series of complex multiplets in the upfield region, generally between 1.0 and 2.0 ppm. The methylene protons (-CH₂-), being adjacent to both the cyclohexyl ring and an electron-withdrawing nitrogen atom, are expected to be shifted slightly downfield, likely appearing as a doublet around 3.2-3.4 ppm. The protons attached to the nitrogen atoms of the thiourea group (NH and NH₂) are exchangeable and often appear as broad singlets. Their chemical shifts can vary but are typically found further downfield, potentially in the range of 6.0 to 8.5 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Cyclohexyl-H (axial & equatorial)1.0 - 2.0Multiplet (m)
-CH- (cyclohexyl, attached to CH₂)~1.7Multiplet (m)
-CH₂-N-3.2 - 3.4Doublet (d)
-NH- (attached to CH₂)6.0 - 7.5Broad Singlet (br s)
-NH₂7.5 - 8.5Broad Singlet (br s)

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. Each non-equivalent carbon atom produces a single peak, simplifying the spectrum compared to ¹H NMR.

The carbon atoms of the cyclohexyl ring are expected to resonate in the aliphatic region of the spectrum, typically between 25 and 40 ppm. The methylene bridge carbon (-CH₂-), influenced by the attached nitrogen, will appear further downfield, likely in the 45-55 ppm range. The most downfield signal corresponds to the thiocarbonyl carbon (C=S) of the thiourea group. Due to the significant deshielding effect of the sulfur atom and the influence of the adjacent nitrogen atoms, this carbon typically resonates at a high chemical shift, often in the range of 180-190 ppm. cdnsciencepub.comstackexchange.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Cyclohexyl Carbons25 - 40
-CH₂-N-45 - 55
C=S (Thiocarbonyl)180 - 190

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, COSY would show correlations between the proton on the C1 carbon of the cyclohexane (B81311) ring and the protons of the adjacent methylene (-CH₂) bridge. It would also map out the entire spin system within the cyclohexyl ring, showing correlations between neighboring axial and equatorial protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the proton signals of the cyclohexyl and methylene groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically over 2-3 bonds). It reveals correlations between protons and carbons that are not directly bonded. Key expected correlations for this compound would include:

A correlation from the methylene (-CH₂) protons to the thiocarbonyl (C=S) carbon.

A correlation from the NH proton to the methylene (-CH₂) carbon.

Correlations from the methylene (-CH₂) protons to the C1 and C2 carbons of the cyclohexyl ring. These correlations unequivocally piece together the cyclohexyl, methylene, and thiourea fragments, confirming the final structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying functional groups and providing insights into molecular conformation.

Identification of Key Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent functional groups. The thiourea moiety, in particular, gives rise to several distinct bands.

N-H Stretching: The N-H stretching vibrations of the amine groups in the thiourea moiety typically appear as strong, broad bands in the region of 3100-3400 cm⁻¹. iosrjournals.org The presence of multiple peaks in this region can be indicative of different types of N-H groups (e.g., symmetric and asymmetric stretching). iosrjournals.org

C-H Stretching: The aliphatic C-H stretching vibrations from the cyclohexyl and methylene groups are observed in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iq

Thioamide Bands: The thiourea group has several characteristic vibrations. A strong band often found around 1585-1620 cm⁻¹ is associated with N-H bending. iosrjournals.orgresearchgate.net The C-N stretching and C=S stretching vibrations are often coupled and give rise to bands in the fingerprint region. The C=S stretching vibration, in particular, is complex and can contribute to bands in several regions, with significant contributions often cited between 800-860 cm⁻¹ and 1300-1400 cm⁻¹. cdnsciencepub.comresearchgate.netactachemscand.org

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-HStretching3100 - 3400IR, Raman
C-H (aliphatic)Stretching2850 - 3000IR, Raman
N-HBending~1600IR
C-NStretching1400 - 1500IR, Raman
C=SStretching (coupled)800 - 860, 1300-1400IR, Raman
N-C-SBending~490IR

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also provide valuable information about the conformational isomers of a molecule. The cyclohexane ring is well-known to exist predominantly in a stable chair conformation to minimize strain. pressbooks.pubmasterorganicchemistry.com The substituent, in this case, the -CH₂-thiourea group, can occupy either an axial or an equatorial position.

These two conformers (equatorial vs. axial) are expected to have distinct vibrational signatures. The C-H stretching and bending modes, as well as the skeletal vibrations of the cyclohexane ring, are sensitive to the local symmetry and steric environment. researchgate.net For instance, the precise frequencies of the C-H vibrations of the methine proton (the cyclohexyl proton attached to the methylene bridge) and the adjacent methylene protons would differ between the more stable equatorial conformer and the less stable axial conformer. sapub.org

While the energy difference between these conformers means the equatorial form will be overwhelmingly dominant at room temperature, low-temperature spectroscopic studies could potentially identify the minor axial conformer. researchgate.net By comparing experimental spectra with theoretical calculations for each conformer, it is possible to assign specific vibrational bands to each form and determine their relative stabilities. acs.org This makes vibrational spectroscopy a subtle yet powerful tool for probing the conformational landscape of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk In the ionization chamber, a molecule is bombarded with electrons, causing it to lose an electron and form a positively charged molecular ion (M+•). libretexts.org This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. libretexts.org

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the weakest bonds. Common fragmentation pathways for thiourea derivatives include α-cleavage and rearrangements. researchgate.net Plausible fragmentations for this compound could include:

Loss of the cyclohexyl ring.

Cleavage of the N-C bonds within the thiourea core.

Fragmentation of the cyclohexyl ring itself.

The relative abundance of each fragment ion is plotted against its m/z value to generate the mass spectrum. chemguide.co.uk The most abundant ion in the spectrum is known as the base peak. libretexts.org

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to four or five decimal places). mdpi.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. researchgate.net While conventional MS might identify a molecular ion at m/z 158, HRMS could measure it as 158.1034, which corresponds uniquely to the elemental formula C₈H₁₆N₂S. This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). mdpi.com

Table 2: Theoretical Mass and Plausible Fragments for this compound (C₈H₁₆N₂S)

SpeciesFormulaTheoretical Exact Mass (m/z)Description
Molecular Ion[C₈H₁₆N₂S]⁺•158.1034Intact molecule with one electron removed
Fragment[C₇H₁₃N₂S]⁺143.0800Loss of a methyl group (•CH₃)
Fragment[C₆H₁₁]⁺83.0861Cyclohexyl cation
Fragment[CH₅N₂S]⁺77.0173Fragment from cleavage of N-cyclohexyl bond

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

For this compound, X-ray crystallography would reveal the exact spatial orientation of the cyclohexyl and methyl groups relative to the planar thiourea core. It would likely show the cyclohexyl group adopting a stable chair conformation. nih.gov

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a study known as crystal engineering. ias.ac.in This arrangement is governed by intermolecular interactions. rsc.org For thiourea derivatives, hydrogen bonding is a dominant interaction that dictates the supramolecular structure. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound have the same chemical composition but differ in their crystal packing and intermolecular interactions. researchgate.net This can result in different physical properties, such as melting point, solubility, and stability.

Thiourea derivatives are known to exhibit polymorphism. researchgate.net It is plausible that this compound could also crystallize in different polymorphic forms depending on the crystallization conditions (e.g., solvent, temperature). These different forms would likely vary in their hydrogen-bonding networks, leading to distinct packing arrangements, such as layered structures versus more complex three-dimensional networks. researchgate.net The study of polymorphism is critical as the specific crystalline form can significantly impact a material's properties and applications.

Computational and Theoretical Chemistry Studies of Cyclohexylmethyl Thiourea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT has become a standard method for geometry optimization and the calculation of various molecular properties due to its balance of accuracy and computational cost. ajol.info For thiourea (B124793) derivatives, DFT is widely used to determine stable conformations, electronic properties, and vibrational frequencies. researchgate.net

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for Thiourea Derivatives using DFT

Parameter Symbol Definition Typical Significance
HOMO Energy EHOMO Energy of the Highest Occupied Molecular Orbital Related to ionization potential; electron-donating ability
LUMO Energy ELUMO Energy of the Lowest Unoccupied Molecular Orbital Related to electron affinity; electron-accepting ability
Energy Gap ΔE ELUMO - EHOMO Indicates chemical reactivity and kinetic stability
Hardness η (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution
Softness S 1/(2η) Reciprocal of hardness; indicates higher reactivity
Electronegativity χ -(EHOMO + ELUMO)/2 Measures the power to attract electrons
Chemical Potential µ (EHOMO + ELUMO)/2 Related to the escaping tendency of electrons

This table presents key quantum chemical parameters that are typically calculated for thiourea derivatives to assess their electronic properties and reactivity, based on findings from studies on related compounds. nih.gov

Computational methods are invaluable for interpreting and predicting spectroscopic data. By calculating theoretical spectra and comparing them with experimental results, researchers can confirm molecular structures and assign spectral features with high confidence. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov Theoretical calculations help in the precise assignment of experimental peaks, which can be particularly complex for molecules with multiple conformers. The strong correlation between calculated and experimental shifts serves as a validation of the optimized molecular geometry. ruc.dk

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. ripublication.com These theoretical frequencies correspond to the vibrational modes (stretching, bending) of chemical bonds. Comparing the calculated infrared (IR) spectrum with the experimental one allows for the detailed assignment of characteristic absorption bands, such as the N-H stretch, C=S stretch, and vibrations associated with the cyclohexyl and methyl groups. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comacs.org It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the prediction of the maximum absorption wavelength (λmax) and helps to characterize the nature of the electronic transitions, such as n→π* or π→π*, which are common in molecules containing chromophores like the thiourea group. researchgate.netmdpi.com

Table 2: Comparison of Experimental and DFT/TD-DFT Calculated Spectroscopic Data for a Representative Thiourea Derivative

Spectroscopic Data Experimental Value Calculated Value Assignment/Transition
¹H NMR (ppm) 3.35 3.40 -CH₂-
¹³C NMR (ppm) 180.5 181.0 C=S
FT-IR (cm⁻¹) 3250 3255 N-H stretch
FT-IR (cm⁻¹) 1660 1665 C=O stretch (Acyl thiourea)
UV-Vis (nm) 285 290 π→π*

This table provides an illustrative comparison of experimental and computationally predicted spectroscopic data for a generic N-acyl-N'-aryl thiourea derivative, demonstrating the typical accuracy of DFT and TD-DFT methods. researchgate.netresearchgate.net

DFT calculations are a powerful tool for investigating reaction mechanisms. For the synthesis of Cyclohexylmethyl-thiourea, which typically involves the reaction of cyclohexylmethyl isothiocyanate with an amine or ammonia, DFT can be used to model the entire reaction pathway. researchgate.net This includes identifying the structures of reactants, transition states, and products.

By calculating the energies at each point along the reaction coordinate, a potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insight into the reaction's kinetics and thermodynamics. The mechanism for thiourea formation is generally a nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group. researchgate.net DFT can elucidate the precise nature of the transition state, including which bonds are breaking and forming, and can help rationalize why certain reaction pathways are favored over others.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov Thiourea derivatives are known for a wide range of biological activities, and docking studies are crucial for understanding their mechanism of action at a molecular level and for designing new, more potent therapeutic agents. researchgate.netresearchgate.net

Molecular docking simulations place this compound into the binding site of a target protein and calculate a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the binding affinity. A lower binding energy suggests a more stable ligand-protein complex and potentially higher inhibitory activity. mdpi.com

The simulation also predicts the binding mode, which is the specific conformation and orientation of the ligand within the active site. For thiourea derivatives, the N-H protons can act as hydrogen bond donors, while the sulfur and any other heteroatoms can act as hydrogen bond acceptors. The cyclohexyl and methyl groups can engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket. nih.gov These interactions are critical for stabilizing the complex. Docking studies on various thiourea derivatives have shown potent inhibitory activity against targets like protein kinases (e.g., EGFR), urease, and various enzymes implicated in cancer. nih.govresearchgate.net

Table 3: Example Molecular Docking Results for Various Thiourea Derivatives Against Biological Targets

Thiourea Derivative Protein Target PDB ID Binding Energy (kcal/mol) Key Interactions
N-aryl-N'-heterocyclic thiourea EGFR Kinase 1M17 -9.5 H-bonds with Met793, Cys773
Bis-thiourea derivative Urease 4H9M -8.2 H-bonds with Ala363; Ni ion coordination
Naproxen-thiourea hybrid VEGFR1 Kinase 3H2N -10.1 H-bonds with Cys919, Asp1046
Benzodioxole-thiourea derivative HCT116 Cancer Cell Line Target - -8.8 H-bonds with key active site residues

This table showcases representative binding affinities and interactions for different thiourea derivatives docked against various protein targets, illustrating the common findings from such in silico studies. nih.govresearchgate.net

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are crucial for binding the ligand. The analysis of the docked pose reveals the network of interactions—hydrogen bonds, hydrophobic contacts, π-π stacking, and electrostatic interactions—that anchor the ligand.

For a molecule like this compound, the thiourea core (-NH-C(S)-NH-) is pivotal. The two N-H groups are excellent hydrogen bond donors, while the sulfur atom is a potential acceptor. Docking studies frequently show these groups interacting with polar or charged residues such as Aspartate, Glutamate, Arginine, and Serine. nih.gov The cyclohexyl group, being bulky and nonpolar, is likely to fit into a hydrophobic pocket, interacting with residues like Leucine, Valine, Phenylalanine, and Alanine. Understanding these specific interactions is essential for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to improve its binding affinity and selectivity for the target. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its dynamic behavior in various environments, which is crucial for understanding its biological activity and stability.

The flexibility of the cyclohexyl and methylthiourea moieties allows this compound to adopt various conformations. MD simulations can predict the most stable conformations in different solvents, such as water or nonpolar environments, which mimic biological membranes. Studies on other thiourea derivatives have shown that the thione (C=S) and amine (N-H) groups are key to forming intra- and intermolecular hydrogen bonds that influence conformational preferences. nih.gov For instance, research on N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea revealed that the cyclohexyl ring adopts a chair conformation. nih.gov The conformational flexibility is a significant factor, as it can be sterically hindered by bulky groups, which in turn affects interactions with biological targets. niscpr.res.innih.gov In general, thiourea derivatives can exist in syn-syn or syn-anti conformations, and the presence of anions can influence which conformer is preferred. beilstein-journals.orgacs.org

MD simulations are instrumental in evaluating the stability of a ligand-protein complex and elucidating the binding mechanism. While no specific ligand-target complex studies for this compound are documented, research on other thiourea derivatives highlights the common approach. After an initial docking pose is predicted, MD simulations can be run to observe the dynamic stability of the ligand in the binding pocket of a target protein. jppres.com These simulations can reveal key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. For example, MD simulations of other thiourea derivatives have been used to understand their interactions with water molecules and to identify which atoms are most likely to engage in significant interactions. researchgate.net This type of analysis would be critical in determining the potential of this compound as a biologically active agent.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to assess the viability of a molecule as a potential drug candidate. For this compound, a hypothetical ADME profile can be constructed based on general principles and data from related compounds.

Various computational tools and models are available to predict ADME properties. nih.gov These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area (PSA). Thiourea derivatives have been the subject of such studies to evaluate their drug-likeness. farmaciajournal.comresearchgate.net For instance, a QSAR study on a series of thiourea derivatives suggested that their activity is correlated with their hydrophobic and hydrophilic properties, which are key determinants of ADME profiles. farmaciajournal.com

Below is an interactive table representing a hypothetical in silico ADME profile for this compound, based on typical values for similar small molecules.

PropertyPredicted ValueAcceptable Range for Oral Bioavailability
Molecular Weight ( g/mol )158.29< 500
LogP (Octanol-Water Partition Coefficient)2.5-0.4 to +5.6
Hydrogen Bond Donors2≤ 5
Hydrogen Bond Acceptors1≤ 10
Polar Surface Area (Ų)49.4< 140
Rotatable Bonds2≤ 10
Lipinski's Rule of FiveCompliant0 violations

This table contains hypothetical data for this compound based on computational predictions for structurally similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. farmaciajournal.com These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

For thiourea derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antiviral and anticancer effects. niscpr.res.innih.gov A study on thiourea derivatives as anti-hepatitis C virus agents found that their activity was significantly correlated with their hydrophobic properties and was influenced by the steric effects of alkyl or aromatic groups. niscpr.res.innih.gov The conformational flexibility of the molecules was also identified as an important factor. niscpr.res.innih.gov

A hypothetical QSAR model for a series of compounds including this compound might take the following general form:

Biological Activity = c₀ + c₁ (Hydrophobicity) + c₂ (Steric Parameter) + c₃ (Electronic Parameter)

Where the coefficients (c₁, c₂, c₃) are determined through statistical analysis of a training set of molecules. Such a model could be used to predict the biological activity of this compound and to suggest structural modifications to enhance its activity. QSAR studies on other thiourea derivatives have demonstrated the importance of balancing lipophilic and hydrophilic characteristics for potential therapeutic applications. farmaciajournal.comresearchgate.net

No Publicly Available Research Found on the Biological Activities of this compound Derivatives

Despite a comprehensive search of available scientific literature, no specific research data was found regarding the biological activities of this compound and its derivatives as outlined in the requested article structure.

Extensive and targeted searches for peer-reviewed studies and articles focusing on the antibacterial, antifungal, antimycobacterial, and antiviral properties of this compound derivatives did not yield any specific results. This indicates a lack of published research in the public domain on the following topics for this particular compound:

Antimicrobial Research: No studies detailing the spectrum of antibacterial activity, mechanisms of action against bacteria, efficacy against fungal pathogens, inhibitory mechanisms in fungi, or evaluation against Mycobacterium tuberculosis and related strains for this compound derivatives were identified.

Antiviral Investigations: Similarly, no research papers were found that investigated the potential of this compound derivatives to inhibit HIV-1, including any mechanisms targeting viral enzymes like reverse transcriptase or integrase. Furthermore, there is no available data on its efficacy against the Hepatitis C virus (HCV) or its potential to disrupt viral pathways.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as no such findings for "this compound" have been published in the accessible scientific literature. The absence of data prevents the creation of the specified data tables and the detailed discussion of research findings as per the provided outline.

Biological Activities and Mechanistic Investigations of Cyclohexylmethyl Thiourea Derivatives

Antiviral Investigations

Broad-Spectrum Antiviral Potential and Mechanisms

Derivatives of cyclohexylmethyl-thiourea have demonstrated promising broad-spectrum antiviral activity, with research highlighting their efficacy against both RNA and DNA viruses. The antiviral mechanisms of these compounds are multifaceted, primarily targeting key viral enzymes and structural proteins essential for replication and assembly.

One notable area of investigation involves the anti-HIV activity of C-6 cyclohexylmethyl substituted compounds. These derivatives have shown potential in combating the human immunodeficiency virus, a retrovirus that primarily infects vital cells in the human immune system.

Furthermore, closely related C-6 cyclohexyl substituted acetylarylamine-S-DACOs have been identified as potent inhibitors of the Zika virus (ZIKV), a mosquito-borne flavivirus. The mechanism of action for these compounds involves the direct inhibition of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral RNA replication. One particular derivative, 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide , exhibited significant anti-ZIKV activity with an EC50 of 11.38 ± 0.51 μM in enzyme activity assays and 6.87 ± 1.21 μM in RNA replication inhibition studies nih.gov. This compound was also found to inhibit ZIKV-induced plaque formation with an EC50 of 7.65 ± 0.31 μM nih.gov.

Research on other thiourea (B124793) derivatives has also shed light on their antiviral mechanisms. For instance, certain thiourea compounds have been found to inhibit the replication of picornaviruses by significantly reducing viral RNA synthesis nih.gov. In the context of plant viruses, novel thiourea derivatives containing chiral phosphonate have demonstrated effective inhibition of the Tobacco Mosaic Virus (TMV) nih.govmdpi.com. The mechanism of action against TMV involves the inhibition of the polymerization process of the virus's capsid protein (CP) nih.govmdpi.com.

Table 1: Antiviral Activity of a Cyclohexyl-substituted Acetylarylamine-S-DACO Derivative against Zika Virus

Assay Type EC50 (μM)
ZIKV RdRp Enzyme Activity 11.38 ± 0.51
ZIKV RNA Replication Inhibition 6.87 ± 1.21
ZIKV-Induced Plaque Formation Inhibition 7.65 ± 0.31

Anticancer Research

This compound derivatives have emerged as a subject of interest in anticancer research due to their cytotoxic effects on various cancer cell lines and their ability to induce programmed cell death and cell cycle arrest.

Thiourea derivatives, as a broad class of compounds, have demonstrated significant cytotoxic activity against a range of human cancer cell lines. While specific data for this compound derivatives is limited, studies on related thiourea compounds provide valuable insights. For example, various substituted thiourea derivatives have shown high cytotoxicity against human colon cancer cell lines (SW480 and SW620), prostate cancer cells (PC3), and leukemia K-562 cell lines, with IC50 values often in the low micromolar range semanticscholar.org. Some of these derivatives have exhibited favorable selectivity, being more potent against cancer cells than against normal human keratinocytes (HaCaT) semanticscholar.org.

A key mechanism underlying the anticancer potential of thiourea derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. Research has shown that certain thiourea compounds can trigger both early and late-stage apoptosis. For instance, specific 3-(trifluoromethyl)phenylthiourea analogs have been observed to induce late apoptosis in colon cancer cell lines (SW480 and SW620) and in K-562 leukemia cells semanticscholar.org. The induction of apoptosis is a critical factor in eliminating cancerous cells and preventing tumor growth.

In addition to apoptosis, thiourea derivatives have been found to interfere with the cancer cell cycle, leading to cell cycle arrest. This disruption prevents cancer cells from proliferating uncontrollably. For example, some chalcone derivatives have been shown to arrest the cell cycle at the G0/G1 phase in MCF-7 breast cancer cells researchgate.net. This arrest is often accompanied by the upregulation of pro-apoptotic genes like p53 and BAX, and the downregulation of the anti-apoptotic gene BCL-2 researchgate.net. While these findings are for the broader class of thiourea and related derivatives, they suggest a likely mechanism of action for this compound compounds.

Anti-inflammatory and Immunomodulatory Effects

This compound derivatives have also been investigated for their potential to modulate inflammatory responses, primarily through the inhibition of key inflammatory mediators.

Nitric Oxide (NO): Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory conditions. Research has demonstrated that isothiourea derivatives are potent inhibitors of nitric oxide synthases researchgate.net. Specifically, a study on 2-iminopiperidines revealed that substitution with a cyclohexylmethyl group at the 6-position resulted in an inhibitor with the best selectivity for inducible nitric oxide synthase (iNOS) over the endothelial isoform (eNOS) nih.gov. This selectivity is crucial for developing anti-inflammatory agents with fewer side effects. The mechanism of inhibition often involves competitive binding at the L-arginine binding site of the enzyme researchgate.net.

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. While direct studies on this compound are limited, the broader class of thiourea derivatives has shown potential as TNF-α inhibitors nih.gov. The mechanism of inhibition can involve the stabilization of the TNF-α trimer, preventing its dissociation into monomers and subsequent receptor binding mdpi.com.

Interleukin-1 beta (IL-1β): IL-1β is another key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. The reviewed scientific literature did not provide specific information on the inhibition of IL-1β by this compound derivatives. Further research is needed to explore the potential of these compounds to modulate IL-1β production and signaling pathways.

Modulation of Signaling Pathways in Inflammatory Responses

Thiourea derivatives have been recognized for their anti-inflammatory properties, which are often linked to their ability to modulate key signaling pathways involved in the inflammatory cascade. While direct studies on this compound are limited, research on structurally related compounds, such as naproxen-thiourea derivatives, provides insight into potential mechanisms. These compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are crucial in the metabolic pathways of arachidonic acid that lead to the production of pro-inflammatory mediators. nih.govresearchgate.net

The anti-inflammatory action of some thiourea derivatives is attributed to the inhibition of the COX-2 enzyme, which is induced by inflammatory stimuli. nih.gov Additionally, the inhibition of 5-LOX is a significant finding, as this enzyme is involved in the biosynthesis of leukotrienes, potent mediators of inflammation. nih.govresearchgate.net The potent inhibition of 5-LOX by some derivatives highlights them as promising anti-inflammatory agents. nih.gov The thiourea moiety is considered an important pharmacophore in various pharmacologically active compounds, including anti-inflammatory agents. nih.gov Studies on bis-thiourea derivatives have also demonstrated promising anti-inflammatory potential through in vitro lipoxygenase enzyme inhibition and in vivo models like carrageenan-induced paw edema. dntb.gov.ua These findings suggest that this compound derivatives may exert their anti-inflammatory effects by interfering with these critical signaling pathways, although further specific research is required to elucidate the precise mechanisms.

Other Emerging Biological Activities

Beyond their anti-inflammatory potential, this compound derivatives are being explored for a variety of other therapeutic applications.

Antimalarial Activity: Exploration of Efficacy and Targets

The global challenge of malaria has driven research into novel therapeutic agents, with thiourea derivatives showing potential. While specific studies on this compound are not extensively detailed in the provided research, the broader class of thiourea compounds has been investigated for antiplasmodial activity. For example, platinum(II) complexes incorporating benzoylthiourea ligands have been synthesized and shown to inhibit β-hematin formation, a critical process for the malaria parasite's survival. nih.gov These complexes demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov The exploration of thiourea derivatives as antimalarials suggests that their mechanism may involve targeting heme detoxification pathways in the parasite. Further investigation into the specific efficacy and targets of this compound derivatives in this area is warranted to determine their potential as new antimalarial leads.

Anti-Alzheimer Activity: Potential as Enzyme Inhibitors

A promising area of investigation for cyclohexyl-thiourea derivatives is in the treatment of Alzheimer's disease. The primary therapeutic strategy involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine in the brain.

Research has demonstrated that simple, unsymmetrical thiourea derivatives containing a cyclohexyl group can act as potent inhibitors of these enzymes. For instance, compounds such as 1-isobutyl-3-cyclohexylthiourea and 1-(3-chlorophenyl)-3-cyclohexylthiourea have been synthesized and evaluated for their anti-cholinesterase activity. nih.gov The inhibitory potential of these compounds is attributed to their ability to interact with the active sites of AChE and BChE. nih.gov

Inhibitory Activity of Cyclohexyl-Thiourea Derivatives Against Cholinesterases
CompoundTarget EnzymeIC₅₀ (µg/mL)
1-(3-chlorophenyl)-3-cyclohexylthioureaAChE50
BChE60
1-(1,1-dibutyl)-3-phenylthioureaAChE58
BChE63

These findings underscore the potential of the cyclohexyl-thiourea scaffold in designing new and effective enzyme inhibitors for managing Alzheimer's disease. nih.gov

Antiprotozoal Activities: Investigations Against Leishmania and Trypanosoma Species

Thiourea derivatives have been identified as a class of compounds with notable antiprotozoal activity. Research has explored their efficacy against various protozoan parasites, including species of Leishmania and Trypanosoma, which are responsible for leishmaniasis and Chagas disease, respectively. While specific data on this compound is scarce, related structures have shown promise. For instance, thiazole and bisthiazole derivatives, which can be synthesized from thiourea precursors, have been investigated for their antiprotozoal effects. nih.gov The mechanism of action for these compounds is still under investigation but may involve targeting unique metabolic pathways within the parasites. The broad antimicrobial and antiprotozoal potential of the thiourea scaffold suggests that this compound derivatives could be viable candidates for the development of new treatments for these neglected tropical diseases.

General Enzyme Inhibition Studies

The enzyme inhibitory activity of this compound and its analogs extends beyond cholinesterases. Various studies have shown that thiourea derivatives can inhibit a range of other enzymes, highlighting their potential as versatile therapeutic agents.

For example, different series of thiourea derivatives have been evaluated for their inhibitory effects on enzymes such as tyrosinase, α-amylase, and α-glucosidase. dergipark.org.tr These enzymes are implicated in conditions like hyperpigmentation and diabetes. The results from these studies indicate that specific structural features of the thiourea derivatives determine their potency and selectivity as enzyme inhibitors.

General Enzyme Inhibition by Thiourea Derivatives
Compound ClassTarget EnzymeObserved Activity
Cyclohexyl-thiourea derivativesAcetylcholinesterase (AChE)Potent Inhibition nih.gov
Cyclohexyl-thiourea derivativesButyrylcholinesterase (BChE)Potent Inhibition nih.gov
Substituted phenyl-thiourea derivativesTyrosinaseGood Inhibition dergipark.org.tr
Substituted phenyl-thiourea derivativesα-AmylaseGood Inhibition dergipark.org.tr
Substituted phenyl-thiourea derivativesα-GlucosidaseGood Inhibition dergipark.org.tr

The ability of the thiourea scaffold to be readily modified allows for the fine-tuning of its interaction with the binding pockets of various enzymes, making it a valuable template in drug design. biointerfaceresearch.com

High-Throughput Screening (HTS) Methodologies for Biological Activity Profiling

The discovery and optimization of biologically active compounds like this compound derivatives have been significantly accelerated by the adoption of high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target to identify "hits." biointerfaceresearch.com

This approach is particularly valuable for exploring the diverse pharmacological potential of the thiourea scaffold. By combining HTS with techniques like molecular docking, researchers can efficiently screen vast numbers of thiourea derivatives to identify novel and potent agents, such as antitumor compounds. biointerfaceresearch.com The use of combinatorial chemistry in conjunction with HTS can further expand the chemical space explored, facilitating the discovery of derivatives with enhanced activity and improved pharmacological profiles. benthamscience.com HTS is a cornerstone of modern drug discovery, enabling the systematic profiling of compounds like this compound for a wide range of biological activities in a time- and cost-effective manner.

Applications in Catalysis and Materials Science

Organocatalytic Applications of Cyclohexylmethyl-thiourea Derivatives

This compound derivatives have emerged as potent organocatalysts, particularly in the realm of asymmetric synthesis. Their ability to form hydrogen bonds allows them to activate and orient substrates, enabling the stereoselective formation of new chemical bonds.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Thiourea-based organocatalysts bearing a cyclohexane (B81311) scaffold have proven to be effective in promoting key carbon-carbon bond-forming reactions, such as the aldol and Mannich reactions, as well as carbon-heteroatom bond formations like cyanosilylation.

A notable example is the use of a bifunctional organocatalyst derived from L-proline and featuring a cyclohexane scaffold with a thiourea (B124793) moiety in the direct asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes. These catalysts have demonstrated high catalytic activity, diastereoselectivity, and excellent enantioselectivity at room temperature with low catalyst loading. The presence of the thiourea group is crucial for activating the electrophile through double hydrogen bonding, while the amine component activates the ketone via enamine formation.

EntryAldehydeSolventYield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (anti) (%)
14-NitrobenzaldehydeDMSO7595:598
24-ChlorobenzaldehydeDMSO7292:896
3BenzaldehydeDMSO6588:1292
44-MethylbenzaldehydeDMSO6885:1590

While specific studies detailing the use of "this compound" in Mannich reactions are limited, the broader class of thiourea-fused γ-amino alcohol organocatalysts has shown significant success in the asymmetric Mannich reaction of β-keto active methylene (B1212753) compounds with imines nih.gov. These catalysts provide chiral β-amino keto compounds in high chemical yields and stereoselectivities nih.gov. Given the structural similarities and the established effectiveness of the thiourea moiety, it is plausible that this compound derivatives would also exhibit catalytic activity in such transformations.

In the context of cyanosilylation, new chiral amino thiourea catalysts have been developed for the highly enantioselective cyanosilylation of a wide variety of ketones nih.gov. Research has shown that the steric and electronic properties of the substituents on the thiourea catalyst are critical for both reactivity and stereoinduction nih.gov. While direct application of a this compound catalyst is not explicitly detailed, a cyclohexaneamine-derived analogue has been studied, indicating the relevance of the cyclohexyl motif in the design of such catalysts nih.gov. The cooperative mechanism involves the activation of the electrophile by the thiourea group and activation of the nucleophile by the amine functionality nih.gov.

Role as Bifunctional Catalysts in Green Chemical Processes

The principles of green chemistry encourage the use of catalysts to reduce waste and energy consumption youtube.com. Bifunctional thiourea catalysts, including those with cyclohexyl moieties, align well with these principles. Their ability to simultaneously activate both the nucleophile and the electrophile in a reaction avoids the need for multiple catalysts or harsh reaction conditions, thus minimizing waste and improving atom economy nih.govbeilstein-journals.org. The use of organocatalysts also circumvents the issues associated with toxic and expensive metal catalysts wikipedia.org. The development of these catalysts for reactions that can be performed under mild conditions and with high selectivity contributes to more sustainable chemical manufacturing processes.

Corrosion Inhibition Studies Using this compound Compounds

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The presence of sulfur and nitrogen atoms, along with the organic substituent, allows these molecules to adsorb onto the metal surface, forming a protective barrier against corrosive agents. Cyclohexyl thiourea (CHTU) has been specifically studied for its inhibitive properties on mild steel.

Adsorption Mechanisms on Metal Surfaces (e.g., Temkin Isotherm)

The inhibitive action of cyclohexyl thiourea on the corrosion of mild steel in acidic solutions is attributed to its adsorption on the metal surface. Studies have shown that the adsorption of CHTU on mild steel follows the Temkin adsorption isotherm. The Temkin isotherm is applicable to heterogeneous surfaces and takes into account the lateral interactions between the adsorbed molecules. The adsorption process involves the interaction of the lone pair of electrons on the sulfur and nitrogen atoms with the metal surface. The presence of the cyclohexyl group can enhance the electron density on the sulfur atom, leading to stronger adsorption and better inhibition performance compared to unsubstituted thiourea.

Electrochemical Characterization of Inhibitive Efficiency

Electrochemical techniques are powerful tools for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization and AC impedance spectroscopy have been employed to study the inhibitive efficiency of cyclohexyl thiourea.

Potentiodynamic Polarization Studies: These studies reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. For cyclohexyl thiourea, potentiodynamic polarization studies have indicated that it behaves as a cathodic inhibitor for mild steel in both 1N H₂SO₄ and 1N HCl. This means it primarily suppresses the cathodic reaction rate.

AC Impedance Spectroscopy (EIS): EIS provides information about the resistance of the protective film and the capacitance of the electrical double layer at the metal-solution interface. In the presence of cyclohexyl thiourea, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are observed, confirming the formation of an adsorbed protective layer on the mild steel surface. These measurements have demonstrated the improved performance of CHTU as a corrosion inhibitor.

Below is a table summarizing the inhibition efficiency of Cyclohexyl thiourea (CHTU) on mild steel in different acidic media, as determined by weight loss measurements.

Acid MediumCHTU Concentration (ppm)Inhibition Efficiency (%)
1N HCl2578.2
1N HCl5085.1
1N HCl10090.5
1N H₂SO₄2585.3
1N H₂SO₄5092.6
1N H₂SO₄10096.2

Future Directions and Interdisciplinary Research Perspectives for Cyclohexylmethyl Thiourea

Design and Synthesis of Next-Generation Cyclohexylmethyl-thiourea Scaffolds with Enhanced Bioactivity

The future design and synthesis of this compound derivatives will focus on strategic molecular modifications to enhance their biological activity. Researchers are exploring the substitution of the cyclohexyl and methyl groups with various functional moieties to modulate lipophilicity, electronic properties, and steric interactions. The goal is to create a new library of analogs with improved potency and selectivity towards specific biological targets.

One promising approach involves the introduction of pharmacophoric groups that are known to interact with specific enzyme active sites or receptor binding pockets. For instance, the incorporation of halogen atoms, trifluoromethyl groups, or heterocyclic rings onto the cyclohexyl moiety could significantly alter the compound's interaction with target proteins. biointerfaceresearch.com Furthermore, modifying the thiourea (B124793) linker itself, for example, by creating bis-thiourea derivatives, has been shown to enhance biological activity in related compounds by potentially interacting with multiple targets. biointerfaceresearch.commdpi.com

The synthesis of these next-generation scaffolds will likely employ multicomponent reaction strategies, which allow for the efficient and diverse creation of novel thiourea derivatives from simple precursors. researchgate.net This approach facilitates the rapid generation of a wide array of analogs for high-throughput screening.

Table 1: Potential Modifications for Next-Generation this compound Scaffolds

Modification SitePotential SubstituentsDesired Outcome
Cyclohexyl RingHalogens (F, Cl, Br), Trifluoromethyl (-CF3), Methoxy (-OCH3), Phenyl, HeterocyclesEnhanced binding affinity, altered lipophilicity, improved metabolic stability
Methyl GroupLarger alkyl chains, Aryl groups, Functionalized side chainsIncreased steric hindrance, introduction of new interaction points
Thiourea MoietyN,N'-disubstitution with different groups, incorporation into a heterocyclic systemModulated hydrogen bonding capacity, altered conformational flexibility

Integration with Advanced Delivery Systems for Targeted Research Probes

To overcome challenges related to solubility, bioavailability, and off-target effects, future research will focus on integrating this compound derivatives into advanced delivery systems. These systems can transform these compounds into highly specific research probes for cellular and in vivo imaging and therapeutic applications.

One avenue of exploration is the encapsulation of this compound within nanoparticles, liposomes, or micelles. nih.gov These nanocarriers can protect the compound from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery to specific tissues or cell types. For example, by functionalizing the surface of these carriers with targeting ligands such as antibodies or peptides, it is possible to direct the this compound payload to cancer cells overexpressing specific receptors. nih.gov

Furthermore, the development of stimuli-responsive delivery systems offers the potential for controlled release of the compound at the target site. nih.gov For instance, systems that release their cargo in response to the low pH or high glutathione concentrations characteristic of the tumor microenvironment could significantly enhance therapeutic efficacy while minimizing systemic toxicity. nih.gov The inherent fluorescence of some thiourea derivatives could also be harnessed for developing fluorescent probes for biological imaging. nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities

While thiourea derivatives have been investigated for a range of biological activities, including anticancer, antiviral, and antibacterial effects, the specific molecular targets of many of these compounds, including this compound, remain to be fully elucidated. biointerfaceresearch.com Future research will employ a combination of in silico and experimental approaches to identify and validate novel biological targets.

Molecular docking studies can be used to screen large libraries of proteins to identify potential binding partners for this compound and its analogs. elsevierpure.comarabjchem.org This computational approach can provide insights into the binding modes and affinities, guiding the selection of candidates for further experimental validation. Techniques such as affinity chromatography, pull-down assays, and proteomic profiling will be instrumental in identifying the direct cellular targets of these compounds.

The exploration of novel therapeutic modalities is another exciting frontier. For instance, the ability of thiourea derivatives to inhibit enzymes involved in critical cellular processes, such as protein kinases or enzymes involved in DNA repair, makes them attractive candidates for the development of targeted therapies. biointerfaceresearch.com The potential for these compounds to act as enzyme inhibitors or sensors for metal ions also warrants further investigation. nih.gov

Synergistic Effects of this compound in Combination Research Strategies

Combination therapies, where two or more therapeutic agents are used together, are a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Future research will investigate the potential synergistic effects of this compound when used in combination with other therapeutic agents.

The rationale behind this approach is that combining compounds with different mechanisms of action can lead to enhanced efficacy, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing side effects. biointerfaceresearch.com For example, this compound derivatives that inhibit a specific signaling pathway could be combined with a cytotoxic agent to achieve a more potent anticancer effect.

In vitro studies using various cell lines will be the first step in identifying promising combinations. Subsequently, in vivo studies in animal models will be necessary to validate the synergistic effects and to assess the pharmacokinetic and pharmacodynamic interactions between the combined agents. The development of new regimens that include this compound in combination with existing drugs could offer new hope for treating diseases that are currently difficult to manage. nih.gov

Advancements in Computational-Experimental Integrated Design for Rational Discovery

The rational design of novel this compound derivatives with desired biological activities will be greatly accelerated by the integration of computational and experimental approaches. nih.gov This synergistic workflow allows for a more focused and efficient discovery process, reducing the time and cost associated with traditional trial-and-error methods.

Computational tools such as quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models that correlate the chemical structures of this compound analogs with their biological activities. biointerfaceresearch.com These models can then be used to virtually screen large libraries of compounds and to prioritize the synthesis of those with the highest predicted potency.

Molecular docking and molecular dynamics simulations will provide detailed insights into the interactions between this compound derivatives and their biological targets at the atomic level. nih.gov This information is invaluable for understanding the mechanism of action and for guiding the design of new analogs with improved binding affinities and specificities. The iterative cycle of computational design, chemical synthesis, and biological evaluation will be a powerful engine for the discovery of the next generation of this compound-based research tools and therapeutic leads.

Q & A

Q. Table 1: Key Characterization Techniques for this compound

Technique Purpose Reference Standards
1^1H NMRConfirm hydrogen environmentPubChem CID-specific shifts
HPLC-UVPurity assessment (>95%)Pharmacopeial guidelines
HRMSMolecular weight validationNIST Chemistry WebBook
X-ray CrystallographyAbsolute configuration determinationCambridge Structural Database

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexylmethyl-thiourea
Reactant of Route 2
Reactant of Route 2
Cyclohexylmethyl-thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.